![molecular formula C15H13NO2S2 B6476046 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-3-carboxamide CAS No. 2640974-43-0](/img/structure/B6476046.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-3-carboxamide
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Overview
Description
“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide” is a chemical compound that has been studied in the context of various scientific research . It’s a type of furan carboxamide, a class of compounds that includes well-known fungicides such as carboxine, oxicarboxine, and boscalid . These compounds have been replaced by newer molecules with higher biological activity and broader action spectrum .
Synthesis Analysis
The synthesis of furan/thiophene-2-carboxamide derivatives involves the preparation from acyl chlorides and heterocyclic amine derivatives . The chemical structures of these compounds were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
Furan carboxamides are known to undergo photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The prediction of triplet-induced reactivity can be complicated by the presence of repair mechanisms .Scientific Research Applications
Antibacterial Agents
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide: has shown potential as an antibacterial agent. Furan derivatives are known for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . This compound can be synthesized to target bacterial strains that have developed resistance to existing antibiotics, offering a new avenue for combating microbial resistance.
. Researchers use furan carboxamides to study these interactions, which are crucial for understanding the photodegradation of pollutants in sunlit surface waters. This helps in predicting environmental half-lives and the fate of various micropollutants.Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic benefits. Furan derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties . The unique structure of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide allows it to interact with biological targets in ways that can modulate disease pathways, making it a candidate for drug development.
Environmental Chemistry
The compound is also significant in environmental chemistry for studying the degradation of organic pollutants. Its structure allows it to act as a model compound to understand the mechanisms of photodegradation and the role of reactive intermediates like singlet oxygen and triplet states . This research is vital for developing strategies to mitigate the impact of pollutants in aquatic environments.
Agrochemicals
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide: can be used in the development of agrochemicals. Furan derivatives are known for their fungicidal properties, and this compound can be tailored to create effective fungicides that protect crops from fungal infections. This application is crucial for improving agricultural productivity and ensuring food security.
These applications highlight the versatility and importance of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry
Mechanism of Action
Target of Action
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . For instance, some furan derivatives have been found to inhibit the epidemal growth factor receptor (EGFR), leading to potent anticancer activities .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-15(11-6-8-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-9-19-13/h1-4,6,8-10H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZACKDLYYDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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